molecular formula C7H4F3N3O B13565318 1-Azido-3-(trifluoromethoxy)benzene

1-Azido-3-(trifluoromethoxy)benzene

Cat. No.: B13565318
M. Wt: 203.12 g/mol
InChI Key: HPIFSALGGJYMEN-UHFFFAOYSA-N
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Description

1-Azido-3-(trifluoromethoxy)benzene is a chemical compound that belongs to the class of azido compounds. It is characterized by the presence of an azido group (-N3) and a trifluoromethoxy group (-OCF3) attached to a benzene ring. This compound is of significant interest in various fields such as medical research, environmental research, and industrial research due to its unique chemical properties.

Preparation Methods

One common method involves the reaction of 3-(trifluoromethoxy)aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield 1-Azido-3-(trifluoromethoxy)benzene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1-Azido-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various alkynes. The major products formed from these reactions are triazoles and amines.

Scientific Research Applications

1-Azido-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

    Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: It is used in the production of agrochemicals and materials with unique physicochemical properties.

Mechanism of Action

The mechanism of action of 1-Azido-3-(trifluoromethoxy)benzene involves its ability to undergo cycloaddition reactions, particularly with alkynes, to form triazoles. This reaction is highly specific and can be used to label and track biomolecules in biological systems. The trifluoromethoxy group enhances the stability and lipophilicity of the compound, making it suitable for various applications .

Comparison with Similar Compounds

1-Azido-3-(trifluoromethoxy)benzene can be compared with other azido and trifluoromethoxy-substituted compounds:

    1-Azido-4-(trifluoromethoxy)benzene: Similar in structure but with the azido group in the para position.

    1-Azido-2-(trifluoromethoxy)benzene: Similar in structure but with the azido group in the ortho position.

    1-Azido-3-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.

The uniqueness of this compound lies in the combination of the azido and trifluoromethoxy groups, which confer unique reactivity and stability properties.

Properties

IUPAC Name

1-azido-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)14-6-3-1-2-5(4-6)12-13-11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIFSALGGJYMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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